molecular formula C12H13NO2 B2414018 1-(3,4-dimethoxyphenyl)-1H-pyrrole CAS No. 43053-76-5

1-(3,4-dimethoxyphenyl)-1H-pyrrole

Cat. No.: B2414018
CAS No.: 43053-76-5
M. Wt: 203.241
InChI Key: ASUZZDGBNHWAMT-UHFFFAOYSA-N
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Description

Overview of Pyrrole (B145914) Heterocycles in Medicinal and Materials Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in a vast array of biologically active molecules and functional materials. researchgate.netresearchgate.netwikipedia.org Its structure is present in natural products like heme, a component of hemoglobin, and various alkaloids with potent physiological effects. wikipedia.org In medicinal chemistry, the pyrrole nucleus is a privileged scaffold, meaning it is a structural framework that can be readily modified to interact with a wide range of biological targets. researchgate.net This has led to the development of numerous pyrrole-containing drugs with applications as anticancer, anti-inflammatory, antibacterial, and analgesic agents. researchgate.netresearchgate.net

Beyond medicine, pyrrole derivatives are crucial in materials science. The ability of pyrrole to polymerize into conductive polymers, such as polypyrrole, has been extensively explored for applications in electronics, sensors, and energy storage devices. nih.gov The electronic properties of the pyrrole ring can be fine-tuned through substitution, allowing for the creation of materials with tailored optical and redox characteristics. nih.gov

Significance of 3,4-Dimethoxyphenyl Substitution in Pyrrole Chemistry

The attachment of a 3,4-dimethoxyphenyl group to the nitrogen atom of the pyrrole ring in 1-(3,4-dimethoxyphenyl)-1H-pyrrole is a key structural feature that imparts specific and valuable properties to the molecule. The 3,4-dimethoxy substitution pattern is found in numerous pharmacologically active compounds and is known to influence a molecule's biological activity. This is often attributed to the electron-donating nature of the methoxy (B1213986) groups and their ability to participate in hydrogen bonding, which can enhance binding to biological targets.

Research Trajectories and Potential of this compound

While extensive research on this compound as a standalone agent is still emerging, its synthesis and the investigation of its derivatives are indicative of its potential. The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been synthesized as a derivative in studies aimed at developing potent tubulin polymerization inhibitors for cancer treatment. nih.gov

The synthesis of this compound has been achieved from 3,4-dimethoxyaniline, with reported yields around 50%. nih.gov Further research into the functionalization of the pyrrole ring of this compound could lead to a diverse library of new chemical entities for biological screening. The exploration of its use in the development of novel materials, leveraging the electronic properties of both the pyrrole and the dimethoxyphenyl moieties, also presents a promising avenue for future research. The study of related structures, such as pyrroles functionalized with dimethoxybenzene at different positions, highlights the interest in the electronic interplay between these two aromatic systems for applications in redox-active materials. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUZZDGBNHWAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3,4 Dimethoxyphenyl 1h Pyrrole and Its Derivatives

Established Reaction Pathways for Pyrrole (B145914) Ring Formation with Dimethoxyphenyl Moieties

The construction of the 1-(3,4-dimethoxyphenyl)-1H-pyrrole scaffold can be achieved through classical methods that either build the pyrrole ring from acyclic precursors or introduce the dimethoxyphenyl group onto a pre-existing pyrrole ring.

Cyclization Reactions of Precursors for Pyrrole Nucleus Construction

The Paal-Knorr synthesis stands as a cornerstone for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,4-dimethoxyaniline. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method is valued for its simplicity and efficiency, often providing good yields of the desired N-arylpyrrole. rgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Another established route is the Hantzsch pyrrole synthesis, which utilizes the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.orgresearchgate.netyoutube.com This multicomponent reaction allows for the construction of highly substituted pyrroles. wikipedia.org Variations of this method can be employed to synthesize pyrrole-3-carboxylates, which are valuable for further derivatization. researchgate.net

The Clauson-Kaas reaction provides an alternative pathway, typically involving the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine, such as 3,4-dimethoxyaniline, in the presence of an acid catalyst. nih.gov This method is particularly useful for preparing N-substituted pyrroles. nih.gov

Reaction Precursors Key Features
Paal-Knorr Synthesis1,4-Dicarbonyl compound, 3,4-DimethoxyanilineSimple, efficient, neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in
Hantzsch Pyrrole Synthesisβ-Ketoester, 3,4-Dimethoxyaniline, α-HaloketoneForms highly substituted pyrroles, multicomponent reaction. wikipedia.orgresearchgate.netyoutube.com
Clauson-Kaas Reaction2,5-Dimethoxytetrahydrofuran, 3,4-DimethoxyanilineEffective for N-substituted pyrroles, requires an acid catalyst. nih.gov

Strategies for Introducing 3,4-Dimethoxyphenyl Substituents on the Pyrrole Ring System

Instead of constructing the pyrrole ring, the 3,4-dimethoxyphenyl group can be directly introduced onto the nitrogen atom of a preformed pyrrole ring. This is typically achieved through N-arylation reactions. A common approach involves the coupling of pyrrole with an aryl halide, such as 1-bromo-3,4-dimethoxybenzene or 1-iodo-3,4-dimethoxybenzene.

These reactions are often facilitated by a copper catalyst, in what is known as an Ullmann condensation. rsc.orgacs.orgnih.gov The use of diamine ligands in conjunction with a copper(I) iodide (CuI) catalyst has been shown to be effective for the N-arylation of various nitrogen heterocycles, including pyrrole, with aryl bromides and iodides under relatively mild conditions. acs.orgnih.govorganic-chemistry.org These methods often tolerate a range of functional groups on both the aryl halide and the heterocycle. acs.orgnih.gov

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of powerful catalytic systems that offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of synthesizing this compound, this reaction would involve the coupling of a pyrrole boronic acid or its ester with a 3,4-dimethoxyphenyl halide, or conversely, the coupling of 3,4-dimethoxyphenylboronic acid with a halogenated pyrrole. However, the direct Suzuki-Miyaura coupling of unprotected pyrrole can be challenging due to side reactions like debromination. nih.gov The use of a protecting group on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can circumvent this issue and lead to higher yields of the desired C-arylated product. nih.gov

Palladium catalysts, often in the form of Pd(PPh₃)₄ or complexes with specialized ligands, are crucial for the success of these reactions. nih.govmdpi.com The choice of catalyst, base, and solvent can significantly impact the reaction outcome. nih.gov For instance, Pd(dppf)Cl₂ has been identified as an effective catalyst for the Suzuki coupling of N-substituted bromoindazoles with pyrroleboronic acids. mdpi.com While direct N-arylation of pyrrole using Suzuki-Miyaura coupling is less common, the reaction is invaluable for introducing the 3,4-dimethoxyphenyl moiety at carbon positions of the pyrrole ring, which can then be followed by other transformations.

Recent advancements have also explored iron-mediated direct Suzuki-Miyaura reactions for the ortho-arylation of N-heterocyclic compounds, presenting a potentially more sustainable alternative to palladium. acs.org

Coupling Partners Catalyst System Key Considerations
Pyrrole & 3,4-Dimethoxyphenylboronic acidIron-based catalystPotential for direct C-H arylation. acs.org
SEM-protected Bromopyrrole & 3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃Protection of pyrrole nitrogen prevents debromination. nih.gov
Bromoindazole & N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃Effective for coupling with other heterocycles. mdpi.com

Alternative Metal-Mediated or Organocatalytic Protocols

Beyond palladium, other transition metals have been employed to catalyze the synthesis of N-arylpyrroles. Copper-catalyzed N-arylation remains a prominent and economical choice. rsc.org Systems using copper(I) iodide with various ligands, such as diamines or Schiff bases, have proven to be highly efficient for the coupling of pyrrole with aryl halides, including those with the 3,4-dimethoxy substitution pattern. acs.orgnih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance. nih.gov

In recent years, organocatalysis has emerged as a powerful, metal-free approach to pyrrole synthesis. rsc.orgnih.gov These methods align with the principles of green chemistry. For instance, the treatment of tetrahydro-2,5-dimethoxyfuran with anilines in the presence of an organocatalyst like squaric acid in an aqueous medium can produce N-substituted pyrroles in high yields. rsc.org Chiral phosphoric acids have also been utilized in the atroposelective synthesis of axially chiral N,N'-pyrrolylindoles, showcasing the potential of organocatalysis in creating complex, stereodefined structures. rsc.orgdigitellinc.com

Regioselective Functionalization and Derivatization of this compound

Once the this compound core is synthesized, further functionalization can be carried out to introduce additional substituents at specific positions on the pyrrole ring. The electronic nature of the N-aryl group can influence the regioselectivity of these reactions.

Electrophilic substitution reactions, such as acylation or halogenation, are common methods for introducing functional groups onto the pyrrole ring. The directing effect of the nitrogen atom typically favors substitution at the C2 and C5 positions. The specific conditions of the reaction can be tuned to achieve the desired regioselectivity. For instance, the use of N-alkenoxypyridinium salts has been developed as a method for the regioselective alkylation of various arenes and heteroarenes, including pyrroles. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents onto a pre-functionalized (e.g., halogenated) this compound. This allows for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. The compatibility of halide substituents in aryne-based methods for synthesizing polysubstituted benzenoids opens up avenues for post-synthetic modifications via palladium-catalyzed couplings. nih.gov

Selective Substitutions on the Pyrrole Core

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity. In N-substituted pyrroles, such as this compound, electrophilic attack occurs preferentially at the C2 and C5 positions (alpha to the nitrogen) due to the superior resonance stabilization of the resulting cationic intermediate (the arenium ion) compared to attack at the C3 or C4 positions. nih.govorganic-chemistry.orgbeilstein-journals.org The 1-aryl substituent generally reinforces this inherent selectivity.

Key electrophilic substitution reactions for modifying the pyrrole core include formylation and acylation.

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgacs.org This reagent is a mild electrophile, well-suited for reactive heterocycles like pyrrole. byjus.com For this compound, this reaction is expected to proceed with high regioselectivity to yield the corresponding 2-carbaldehyde derivative.

Table 1: Vilsmeier-Haack Formylation of this compound

ReactantReagents/ConditionsProduct
This compound1. POCl₃, DMF2. Aqueous workupThis compound-2-carbaldehyde

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the pyrrole ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comucalgary.ca The electrophile in this reaction is a resonance-stabilized acylium ion. ucalgary.camasterorganicchemistry.com This method allows for the synthesis of various pyrrolyl ketones. For example, acylation with acetyl chloride would introduce an acetyl group, a common building block in medicinal chemistry. As with formylation, the substitution is predicted to occur at the C2 position.

Table 2: Friedel-Crafts Acylation of this compound

ReactantReagents/ConditionsProduct
This compoundAcetyl chloride (CH₃COCl), AlCl₃2-Acetyl-1-(3,4-dimethoxyphenyl)-1H-pyrrole

Modifications on the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group offers additional sites for synthetic modification. The two methoxy (B1213986) groups are activating, ortho-para directing substituents for electrophilic aromatic substitution. wikipedia.org However, selective substitution on this ring can be challenging because the N-pyrrolyl group is also strongly activating, often making the pyrrole core the more reactive site in the molecule.

To achieve substitution on the phenyl ring, the pyrrole ring may first need to be deactivated. This can be accomplished by introducing a strong electron-withdrawing group, such as a formyl or acetyl group via the reactions described above. With a deactivated pyrrole ring, a second electrophilic substitution would be directed to the most activated positions of the dimethoxyphenyl ring. The positions ortho to the methoxy groups (C-2' and C-5') and para to one methoxy group (C-6') are electronically enriched. Steric hindrance may influence the final regioselectivity, often favoring the less hindered C-6' position.

Demethylation:

A significant and common modification of the 3,4-dimethoxyphenyl moiety is the cleavage of one or both methyl ethers to yield the corresponding hydroxylated derivatives. Complete demethylation produces a catechol (1,2-dihydroxybenzene) structure, a functional group known for its biological activity and ability to coordinate with metal ions. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃).

Table 3: Demethylation of this compound

ReactantReagents/ConditionsProduct
This compoundBoron tribromide (BBr₃), followed by workup1-(3,4-Dihydroxyphenyl)-1H-pyrrole

Comprehensive Spectroscopic and Advanced Structural Elucidation of 1 3,4 Dimethoxyphenyl 1h Pyrrole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom within a molecule. For pyrrole (B145914) and its derivatives, the chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents on both the pyrrole and phenyl rings.

In the case of 1-(3,4-dimethoxyphenyl)-1H-pyrrole, the protons on the pyrrole ring typically appear as multiplets in the aromatic region of the ¹H NMR spectrum. The protons of the dimethoxyphenyl group also resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the methoxy (B1213986) groups and the pyrrole ring. The methoxy groups themselves give rise to sharp singlet peaks in the upfield region of the spectrum. For instance, in a related compound, 1-(4-methoxyphenyl)-1H-pyrrole, the methoxy protons appear as a singlet. researchgate.net

The ¹³C NMR spectrum of this compound shows distinct signals for each carbon atom. The carbons of the pyrrole ring resonate in the aromatic region, with their shifts influenced by the nitrogen atom and the phenyl substituent. The carbons of the dimethoxyphenyl ring also appear in this region, with the carbons bearing the methoxy groups showing characteristic downfield shifts. The methoxy carbons themselves appear at a higher field. For comparison, in the ¹³C NMR spectrum of unsubstituted pyrrole, the α-carbons (C2, C5) and β-carbons (C3, C4) show distinct resonances. chemicalbook.com

¹H NMR Chemical Shifts (ppm) for Pyrrole Derivatives
Compound
Pyrrole hmdb.ca
1-(4-methoxyphenyl)-1H-pyrrole researchgate.net
3,4-dimethyl-1H-pyrrole chemicalbook.com
¹³C NMR Chemical Shifts (ppm) for Pyrrole Derivatives
Compound
Pyrrole chemicalbook.com
1-(4-methoxyphenyl)-1H-pyrrole researchgate.net
3,4-dimethyl-1H-pyrrole nih.gov

Two-Dimensional NMR Techniques for Definitive Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the pyrrole and dimethoxyphenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection between the pyrrole ring and the 3,4-dimethoxyphenyl group, as well as the positions of the methoxy groups on the phenyl ring. For related pyrrole derivatives, HMBC has been instrumental in confirming their structures. beilstein-journals.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint that is characteristic of its functional groups. For this compound, the IR spectrum would exhibit several key absorption bands.

The C-H stretching vibrations of the aromatic rings (pyrrole and phenyl) typically appear in the region of 3100-3000 cm⁻¹. The C-N stretching vibration of the pyrrole ring is also expected in the fingerprint region. The presence of the dimethoxyphenyl group is confirmed by the C-O stretching vibrations of the methoxy groups, which usually appear as strong bands in the 1250-1000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will also be present in the 1600-1450 cm⁻¹ range. In similar pyrrole derivatives, characteristic bands for C=O and N-H stretches have been identified. acgpubs.orgacgpubs.org

Characteristic IR Absorption Bands (cm⁻¹) for Pyrrole Derivatives
Functional Group
Aromatic C-H Stretch
C=C Aromatic Stretch
C-O Stretch (Aryl Ether)
C-N Stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation pattern would likely involve the cleavage of the bond between the pyrrole ring and the dimethoxyphenyl group, leading to fragment ions corresponding to each of these moieties. Further fragmentation of the dimethoxyphenyl fragment could involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃). The pyrrole fragment may also undergo characteristic fragmentation. The high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of the molecule. For related compounds, the molecular ion and characteristic fragments have been observed and analyzed. arkat-usa.org

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would determine bond lengths, bond angles, and torsion angles, providing a detailed picture of its molecular geometry and conformation.

Of particular interest would be the dihedral angle between the planes of the pyrrole and dimethoxyphenyl rings, which would describe the rotational orientation of the two rings relative to each other. Crystal packing information, including intermolecular interactions such as hydrogen bonding or π-π stacking, would also be elucidated. For an analog, 1-(3,5-dimethoxybenzyl)-1H-pyrrole, the dihedral angle between the pyrrole and benzene (B151609) rings was found to be 89.91 (5)°. nih.gov Similarly, crystal structures of other dimethoxyphenyl-containing compounds have been determined, revealing details about their molecular geometry and packing. nih.govirphouse.comnih.gov

Selected Crystallographic Data for a Related Compound: 1-(3,5-Dimethoxybenzyl)-1H-pyrrole nih.gov
Parameter
Molecular Formula
Molecular Weight ( g/mol )
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Volume (ų)
Z

Chromatographic Methods for Purity Assessment and Isolation (e.g., LCMS)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. Liquid chromatography-mass spectrometry (LCMS) is a particularly powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

For this compound, a suitable reversed-phase LC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The mass spectrometer detector would confirm the identity of the peak corresponding to the desired product by its mass-to-charge ratio (m/z), which should match the molecular weight of the compound. This method ensures that the sample used for other spectroscopic analyses is of high purity. The purity of similar compounds is often assessed using techniques like thin-layer chromatography (TLC) and HPLC. acgpubs.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1 3,4 Dimethoxyphenyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties and reactivity of 1-(3,4-dimethoxyphenyl)-1H-pyrrole and related structures. These methods allow for the precise modeling of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. clinicsearchonline.orgnih.govnih.gov This optimized geometry provides a realistic model for further analysis of the molecule's electronic properties.

The accuracy of these theoretical models is often validated by comparing calculated structural parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. clinicsearchonline.orgnih.gov For instance, studies on similar compounds have shown a high degree of correlation between DFT-calculated and experimentally determined geometries, confirming the reliability of the computational approach. niscpr.res.inresearchgate.net These calculations provide a foundational understanding of the molecule's shape and the spatial relationship between its constituent pyrrole (B145914) and dimethoxyphenyl rings. researchgate.netnih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. nih.gov

For aromatic systems like this compound, the HOMO and LUMO are typically delocalized π-orbitals. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. nih.gov Theoretical studies on analogous compounds have shown that the distribution of these orbitals can be visualized, providing insights into the regions of the molecule most likely to participate in chemical reactions. youtube.com This analysis is fundamental for predicting how the molecule will interact with other chemical species.

ParameterSignificanceTypical Calculation Method
HOMO EnergyElectron-donating abilityDFT/B3LYP
LUMO EnergyElectron-accepting abilityDFT/B3LYP
HOMO-LUMO Gap (ΔE)Chemical reactivity and kinetic stabilityΔE = ELUMO - EHOMO

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. clinicsearchonline.orgnih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, red and orange regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. clinicsearchonline.orgnih.gov Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. clinicsearchonline.orgthaiscience.info Green areas represent neutral or near-zero potential. wolfram.com For this compound, MEP analysis can identify the specific atoms or regions on the pyrrole and dimethoxyphenyl rings that are most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with biological targets. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein receptor.

Prediction of Binding Modes with Biological Macromolecules (e.g., tubulin binding sites)

Molecular docking studies have been employed to investigate the potential interaction of pyrrole-containing compounds, including those structurally related to this compound, with various biological targets. A significant area of focus has been the binding of these compounds to tubulin, a protein that is crucial for cell division. nih.govnih.govmdpi.com

These in silico studies predict how the ligand fits into the binding pocket of the target protein. For instance, docking simulations can place the this compound moiety within specific binding sites on tubulin, such as the colchicine (B1669291) binding site. mdpi.comresearchgate.net The predicted binding mode reveals the specific amino acid residues in the protein that are likely to form interactions with the ligand. This information is critical for understanding the molecular basis of the compound's potential biological activity and for designing new derivatives with improved binding affinity. rsc.org

Quantitative Assessment of Ligand-Receptor Interactions

Beyond simply predicting the binding pose, molecular docking programs also provide a quantitative assessment of the ligand-receptor interactions. This is typically expressed as a docking score or a calculated free energy of binding, which estimates the strength of the interaction between the ligand and the protein. nih.gov A lower, more negative score generally indicates a more favorable binding interaction.

These scoring functions take into account various types of interactions, including:

Hydrogen bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

Van der Waals forces: Weak, short-range electrostatic attractive forces.

Electrostatic interactions: Interactions between charged or polar groups.

By analyzing these interactions, researchers can identify the key structural features of this compound that are essential for binding to a particular target. This quantitative data is invaluable for structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.gov

Interaction TypeDescriptionImportance in Ligand Binding
Hydrogen BondsDirectional interaction between H-bond donor and acceptor.Major contributor to binding specificity and affinity.
Hydrophobic InteractionsFavorable interaction between nonpolar surfaces in an aqueous environment.Crucial for the overall stability of the ligand-protein complex.
Van der Waals ForcesWeak, non-specific attractive forces between atoms in close proximity.Contribute to the overall binding energy.
Electrostatic InteractionsLong-range interactions between charged or polar groups.Can significantly influence binding orientation and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of 2D and 3D-QSAR Models for Biological Activity Prediction

A comprehensive search of scientific databases yielded no studies focused on the development of 2D or 3D-QSAR models for predicting the biological activity of This compound or its closely related analogues. Such studies are crucial for understanding how the physicochemical properties and spatial arrangement of a molecule influence its biological function. The lack of such research indicates a significant unexplored area for this particular compound.

Pharmacophore Generation for De Novo Design

Similarly, there is no available information on the generation of pharmacophore models derived from This compound . Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and serves as a powerful tool for the de novo design of new, potentially more potent molecules. The absence of such models for this compound limits rational, structure-based drug design efforts centered on its scaffold.

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies

Anticancer Activity Research of 1-(3,4-Dimethoxyphenyl)-1H-Pyrrole Derivatives

Derivatives of this compound have demonstrated notable potential in the field of oncology through various mechanisms of action, including the disruption of microtubule dynamics, modulation of key enzymatic targets, and direct antiproliferative effects on cancer cell lines.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

A crucial mechanism through which certain this compound derivatives exert their anticancer effects is by interfering with tubulin polymerization. Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, and their disruption can lead to cell death. nih.gov

Research into 3-aroyl-1-arylpyrrole (ARAP) derivatives has shown that the presence of both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety is critical for potent inhibition of tubulin polymerization. nih.gov These compounds act as microtubule destabilizers. nih.gov For instance, certain ARAP derivatives have been found to potently inhibit tubulin assembly with IC50 values in the low micromolar and even sub-micromolar range. nih.gov The binding of these compounds often occurs at the colchicine-binding site on β-tubulin, preventing the formation of microtubules. nih.govplos.org This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells. plos.org

Interestingly, the substitution pattern on the 1-phenyl ring plays a significant role in the activity of these derivatives. For example, the introduction of an amino group at the 3-position of the phenyl ring can lead to potent tubulin polymerization inhibitors. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these inhibitors, revealing that the 3,4,5-trimethoxyphenyl fragment, often referred to as ring A, plays a vital role in anchoring the molecule within the colchicine (B1669291) binding site through hydrophobic interactions. nih.gov

Table 1: Inhibition of Tubulin Polymerization by 1-Arylpyrrole Derivatives

Compound Modification IC50 (µM) for Tubulin Polymerization Reference
1-(3-Nitrophenyl)-pyrrole 19 Nitro group at 3-position of phenyl ring 8.9 nih.gov
Amino derivative 22 Amino group at 3-position of phenyl ring 1.4 nih.gov
ARAP 28 Derivative of 1-(3-aminophenyl)pyrrole 0.86 nih.gov
1-(3-Amino-4-methoxyphenyl)pyrrole 46 Amino and methoxy (B1213986) substitution 1.3 nih.gov
1-(3-Hydroxy-4-methoxyphenyl)pyrrole 47 Hydroxy and methoxy substitution 1.3 nih.gov
STK899704 Small molecule tubulin inhibitor Not specified, but prevents polymerization plos.org

This table is interactive. Click on the headers to sort the data.

Modulation of Enzyme Targets (e.g., Lysine-Specific Demethylase 1 (LSD1), Cyclin-Dependent Kinases (CDK2))

Beyond tubulin, derivatives of this compound have been investigated for their ability to modulate other critical cancer-related enzymes, such as Lysine-Specific Demethylase 1 (LSD1) and Cyclin-Dependent Kinases (CDK2).

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an enzyme that plays a crucial role in gene regulation and is often overexpressed in various cancers, contributing to tumor progression. nih.govrjpbr.comnih.gov Inhibition of LSD1 has emerged as a promising therapeutic strategy. nih.gov While direct studies on this compound derivatives as LSD1 inhibitors are not extensively detailed in the provided results, the broader class of pyrrole-containing compounds has been explored in this context. For instance, conjugates of LSD1 inhibitors with pyrrole-imidazole polyamides have been synthesized to achieve region-specific alterations of histone modification. clockss.org The development of selective LSD1 inhibitors is an active area of research, with various chemical scaffolds, including those that could potentially incorporate the this compound moiety, being investigated. nih.govmdpi.com

Cyclin-Dependent Kinases (CDK2): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net CDK2, in particular, is a promising target for anticancer drug development. nih.govmdpi.comnih.gov Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from precursors containing phenyl and methoxyphenyl groups, have shown potent inhibitory activity against CDK2. mdpi.comnih.gov For example, certain pyrazolo[3,4-b]pyridine derivatives have demonstrated significant anticancer activity by inhibiting CDK2 and inducing cell cycle arrest and apoptosis. mdpi.comresearchgate.net The design of these inhibitors often involves creating structures that can effectively fit into the ATP-binding pocket of the kinase. nih.gov

Cellular Antiproliferative Effects in Established Cell Lines (In Vitro)

The ultimate test of an anticancer agent's potential in the preclinical stage is its ability to inhibit the growth of cancer cells. Numerous in vitro studies have demonstrated the potent antiproliferative effects of this compound derivatives against a variety of human cancer cell lines.

Derivatives that inhibit tubulin polymerization, such as the ARAP compounds, have shown impressive cytotoxicity. For example, compound 22, an amino derivative, inhibited the growth of MCF-7 breast cancer cells with an IC50 of just 15 nM. nih.gov Other derivatives have also displayed low nanomolar to micromolar IC50 values against cell lines such as Hela, MCF7, and HCT-116. mdpi.comnih.gov The antiproliferative activity of these compounds often correlates well with their ability to inhibit their molecular targets. mdpi.com

Furthermore, some of these compounds have shown efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage in cancer therapy. plos.org The antiproliferative effects are not limited to a single cancer type, with activity being reported against lung, colorectal, breast, and other cancer cell lines. mdpi.comresearchgate.netnih.govnih.gov

Table 2: In Vitro Antiproliferative Activity of Pyrrole (B145914) Derivatives

Compound/Derivative Cell Line IC50 Value Reference
ARAP 22 MCF-7 (Breast Cancer) 15 nM nih.gov
ARAP 24, 25, 27-30 MCF-7 (Breast Cancer) 16 - 60 nM nih.gov
STK899704 Various Cancer Cell Lines 0.2 - 1.0 µM plos.org
Pyrazolo[3,4-b]pyridine 9a Hela (Cervical Cancer) 2.59 µM mdpi.com
Pyrazolo[3,4-b]pyridine 14g MCF7 (Breast Cancer) 4.66 µM mdpi.com
Pyrazolo[3,4-b]pyridine 14g HCT-116 (Colon Cancer) 1.98 µM mdpi.com
Quinolinone Sulfonamide D13 HeLa (Cervical Cancer) 1.34 µM mdpi.com

This table is interactive. Click on the headers to sort the data.

Antimicrobial Activity Research

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential to combat microbial infections.

Antibacterial Efficacy and Potential Mechanisms of Action

Pyrrole-containing compounds have a long history of investigation as antibacterial agents. nih.govacgpubs.orgresearchgate.netderpharmachemica.com Research has shown that various substituted pyrrole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.net For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Bacillus cereus. acgpubs.org

The mechanism of antibacterial action can vary. Some pyrrole-based compounds are designed to target specific bacterial enzymes or processes. While the exact mechanisms for many this compound derivatives are still under investigation, the broader class of pyrrole compounds has been shown to interfere with essential bacterial functions. nih.gov The nature and position of substituents on the pyrrole and phenyl rings can significantly influence the antibacterial spectrum and potency. acgpubs.org

Antifungal Efficacy and Potential Mechanisms of Action

The emergence of drug-resistant fungal strains has created an urgent need for new antifungal agents. frontiersin.orgnih.gov Pyrrole derivatives have shown promise in this area as well. mdpi.comnih.govmdpi.com Studies have demonstrated the in vitro antifungal activity of various pyrrole-containing compounds against clinically relevant fungi, particularly Candida species. mdpi.commdpi.com

For example, certain pyrrolo[1,2-a]quinoline (B3350903) derivatives have been screened for their activity against Candida albicans, a common cause of opportunistic infections. mdpi.com The mechanism of antifungal action for some of these compounds is thought to involve the inhibition of key fungal enzymes. mdpi.com For instance, some synthetic compounds are designed to target enzymes like 3-hydroxy-methyl-glutaryl-CoA reductase, which is involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Other mechanisms may include the disruption of cell wall biogenesis. nih.gov The development of new antifungal agents with novel mechanisms of action is a key strategy to overcome resistance to existing drugs. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis (In Vitro)

The global health threat posed by tuberculosis, exacerbated by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. orientjchem.org Pyrrole derivatives have shown promise as effective antimycobacterial agents. researchgate.net

In vitro studies have demonstrated the potential of pyrrole-containing compounds against Mycobacterium tuberculosis. For instance, a series of known and newly synthesized pyrrole derivatives were tested against Mycobacterium tuberculosis CIP 103471, with many exhibiting significant antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 μg/mL. researchgate.net While specific data for this compound was not detailed in the provided search results, the general efficacy of the pyrrole class of compounds is noteworthy. For example, one study highlighted a pyrrole derivative, 11a, which demonstrated a MIC of 1.6 μg/mL against the H37Rv strain of Mycobacterium tuberculosis, a value superior to standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com

The microplate Alamar Blue assay is a common method used to determine the antimycobacterial activity of compounds. orientjchem.orgmdpi.com This colorimetric assay provides a rapid and sensitive measure of cell viability and is instrumental in screening potential antitubercular agents. orientjchem.org

Table 1: Antitubercular Activity of Selected Pyrrole Derivatives

CompoundMycobacterium tuberculosis StrainMIC (μg/mL)Reference
Pyrrole Derivatives (General)CIP 1034710.5 - 32 researchgate.net
Compound 11a (a pyrrole derivative)H37Rv (ATCC No-27294)1.6 mdpi.com

This table is for illustrative purposes based on the general activity of the pyrrole class and related compounds.

Antioxidant Activity Investigations

Mechanisms of Free Radical Scavenging

Free radicals and other reactive oxygen species (ROS) are implicated in a multitude of diseases. mdpi.com Antioxidants can neutralize these harmful species, and pyrrole derivatives have demonstrated notable antioxidant properties. researchgate.net The primary mechanism of free radical scavenging by pyrroles often involves hydrogen atom transfer (HAT) from the N-H group of the pyrrole ring to a radical. researchgate.net However, the specific mechanism can be influenced by the compound's structure, the solvent, and the nature of the attacking radical, with possibilities including proton-coupled electron transfer (PCET) and single electron transfer (SET). researchgate.net

Several in vitro assays are employed to evaluate antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method where the discoloration of the deep violet DPPH solution indicates antioxidant activity. nih.govmdpi.com The 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method that measures the ability of a compound to scavenge the blue-green ABTS radical cation. nih.govnih.gov

Exploration of Other In Vitro Biological Activities

Neuroprotective Properties (In Vitro Models)

Neurodegenerative diseases are often linked to oxidative stress and neuronal damage. nih.gov Pyrrole-based compounds have been investigated for their neuroprotective potential in various in vitro models. nih.govresearchgate.net These models often utilize neuronal cell lines, such as the human neuroblastoma SH-SY5Y cells, and induce toxicity to mimic the conditions of neurodegeneration. nih.govnih.govresearchgate.net

For instance, studies have evaluated the neuroprotective effects of pyrrole derivatives against hydrogen peroxide (H₂O₂)-induced stress in SH-SY5Y cells and 6-hydroxydopamine (6-OHDA)-induced toxicity in isolated rat brain synaptosomes. nih.govresearchgate.net In these models, some pyrrole compounds have demonstrated significant protective effects, preserving cell viability and glutathione (B108866) (GSH) levels even at low concentrations. nih.govnih.govresearchgate.net While specific data for this compound is not available, the broader class of pyrrole derivatives shows promise. For example, in one study, several pyrrole hydrazones exhibited strong neuroprotective effects in a 6-OHDA-induced toxicity model, preserving synaptosomal viability by up to 82%. nih.gov

Table 2: Neuroprotective Effects of Selected Pyrrole Derivatives in In Vitro Models

Compound ClassIn Vitro ModelObserved EffectReference
Pyrrole Hydrazones6-OHDA-induced toxicity in rat brain synaptosomesPreserved synaptosomal viability by up to 82% nih.gov
Pyrrole HydrazonesH₂O₂-induced stress in SH-SY5Y cellsSignificant protective effects at 1 µM nih.govresearchgate.net

This table illustrates the neuroprotective potential of the pyrrole class of compounds.

Anti-inflammatory Potentials (In Vitro Models)

Inflammation is a key process in many diseases, and the search for new anti-inflammatory agents is ongoing. Pyrrole derivatives have been identified as having potential anti-inflammatory properties. nih.gov While direct in vitro anti-inflammatory data for this compound was not found in the provided search results, a structurally related compound, (E)-1-(3,4-dimethoxyphenyl)butadiene, has demonstrated potent anti-inflammatory activity in vitro. nih.gov This compound was shown to inhibit collagen-induced platelet aggregation, suggesting an inhibitory effect on the cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are key in the inflammatory response. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of a Structurally Related Compound

CompoundIn Vitro ModelIC₅₀Reference
(E)-1-(3,4-dimethoxyphenyl)butadieneCollagen-induced platelet aggregation0.35 mM nih.gov

This table presents data for a compound with a similar dimethoxyphenyl group to illustrate potential activity.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 3,4 Dimethoxyphenyl 1h Pyrrole Analogs

Systematic Analysis of the 3,4-Dimethoxyphenyl Moiety's Influence on Biological Profiles

The dimethoxyphenyl moiety, particularly the 3,4,5-trimethoxyphenyl (TMP) variant, is a well-established pharmacophore found in numerous potent biological agents, including tubulin polymerization inhibitors. bohrium.comsemanticscholar.org Its presence is often crucial for the observed biological effects in various pyrrole-based compounds.

Studies on 3-aroyl-1-arylpyrrole (ARAP) derivatives have underscored the essential nature of a (trimethoxyphenyl)carbonyl moiety at the 3-position of the pyrrole (B145914) for potent inhibition of tubulin polymerization and cancer cell growth. nih.gov The TMP group is considered a tubulin-binding moiety, playing a vital role in the antitubulin activity of compounds that bind to the colchicine (B1669291) site. semanticscholar.org The substitution pattern on the phenyl ring is critical; for instance, moving a sulfonamide group on an N-phenylpyrrole from the para position to a meta or ortho position can lead to a significant reduction in inhibitory activity against certain enzymes like human carbonic anhydrase (hCA) I. nih.gov

Correlations Between Pyrrole Ring Substituents and Activity Modulations

Substituents on the pyrrole ring itself, as well as on the N-aryl group, significantly modulate the biological activity of 1-(3,4-dimethoxyphenyl)-1H-pyrrole analogs. The nature and position of these substituents can drastically alter potency and selectivity.

In the context of 3-aroyl-1-arylpyrrole derivatives, modifications to the 1-phenyl ring have yielded compounds with varying activities. For example, introducing a chlorine or fluorine atom to the 1-phenyl ring produced potent inhibitors of tubulin polymerization. nih.gov However, these halogenated compounds showed only moderate to weak growth inhibition of human breast cancer cells (MCF-7). nih.gov Among nitrophenyl derivatives, only the 1-(3-nitrophenyl)-pyrrole analog demonstrated significant tubulin polymerization inhibition. nih.gov This indicates that electronic effects and the position of the substituent are critical determinants of activity.

Further research into this class of compounds revealed that analogs with a 3-amino-4-methoxyphenyl or a 3-hydroxy-4-methoxyphenyl group at the 1-position of the pyrrole were potent tubulin assembly inhibitors, although they were weak inhibitors of MCF-7 cell growth. nih.gov In a different series of pyrrolo[3,4-c]pyridine-3-one derivatives, which are fused pyrrole systems, the substitution on an attached phenyl ring was also investigated. Unsubstituted or meta-substituted derivatives were found to be the most active inhibitors of the InhA enzyme from M. tuberculosis, while ortho substitution abolished this activity. nih.gov

The table below summarizes the effect of various substituents on the N-aryl ring of pyrrole analogs on their biological activity.

Parent Scaffold Substituent on N-Aryl Ring Position Observed Biological Activity Reference
3-Aroyl-1-arylpyrroleChlorine, FluorineOrtho, Meta, ParaPotent tubulin polymerization inhibitors; weak to moderate MCF-7 cell growth inhibition. nih.gov
3-Aroyl-1-arylpyrroleNitroMetaSignificant tubulin polymerization inhibition (IC₅₀ = 8.9 μM). nih.gov
3-Aroyl-1-arylpyrroleAmino3-positionPotent tubulin assembly inhibitor (IC₅₀ = 1.3 μM); weak MCF-7 cell growth inhibition. nih.gov
3-Aroyl-1-arylpyrroleHydroxy3-positionPotent tubulin assembly inhibitor (IC₅₀ = 1.3 μM); weak MCF-7 cell growth inhibition. nih.gov
Pyrrolo[3,4-c]pyridine-3-onePhenylOrthoAbolished InhA enzyme inhibitory activity. nih.gov
Pyrrolo[3,4-c]pyridine-3-onePhenylMetaMost active InhA enzyme inhibitors. nih.gov

Conformational Analysis and its Role in SAR

The three-dimensional arrangement of the this compound scaffold and its analogs is a critical factor in their interaction with biological targets. Conformational analysis helps to understand how the spatial orientation of the key pharmacophoric groups influences activity.

The relative orientation of the aryl rings and the flexibility of the linker connecting them are significant for biological activity. In studies of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, X-ray crystallography revealed a distinct V-shape for the molecule. nih.gov The angle between the planes of the pyrrole core and an attached benzene (B151609) ring can be nearly perpendicular, which can influence how the molecule fits into a binding pocket. nih.gov

For chalcone (B49325) derivatives, which share a three-atom linker system similar to some pyrrole analogs, conformational restriction of one of the aromatic rings has been explored as a strategy to enhance activity. mdpi.com Similarly, in the design of pyrrolizine derivatives, the linker between the TMP moiety and the pyrrolizine nucleus was varied to either restrict or allow free rotation of the two parts, which had a significant impact on the inhibitory activities. semanticscholar.org These findings suggest that for this compound analogs, the torsional angles between the dimethoxyphenyl ring and the pyrrole ring are likely key determinants for target binding and subsequent biological response.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound analogs and for designing new, more potent molecules.

Molecular docking studies have been widely used to predict and rationalize the binding modes of these compounds with their protein targets. For instance, docking experiments were performed to understand the interaction of pyrrole derivatives with the catalytic site of human carbonic anhydrase isoforms, revealing a crucial interaction between a sulfonamide group and the catalytic zinc atom. nih.gov Similarly, docking of 3-aroyl-1-arylpyrrole derivatives into the colchicine binding site of tubulin has been used to guide the design of new inhibitors. nih.gov In the development of pyrrolizine-based anticancer agents, molecular docking showed high binding affinities for lead compounds towards tubulin and cyclin-dependent kinase 2 (CDK2). bohrium.comsemanticscholar.org

These computational models help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in the design of new EGFR and CDK inhibitors based on fused 1H-pyrrole scaffolds, molecular docking was used to augment the understanding of their antiproliferative activity. researchgate.net QSAR studies have also been applied to correlate the physicochemical properties of N-substituted 3,4-pyrroledicarboximides with their ability to inhibit COX-1 and COX-2 enzymes, providing a mathematical model to support the docking data. nih.gov These predictive models are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

The table below provides examples of computational approaches applied to pyrrole derivatives.

Compound Class Target Protein Computational Method Key Finding Reference
Pyrrole & Indole DerivativesCarbonic Anhydrases (hCA I, II, IX, XII)Molecular Docking (Vina)Predicted binding conformations and crucial interactions with the catalytic zinc atom. nih.gov
3-Aroyl-1-arylpyrrolesTubulinMolecular DockingGuided the design by evaluating the fit within the colchicine binding site. nih.gov
Pyrrolizine DerivativesTubulin, CDK2, EGFRMolecular DockingRevealed high binding affinities for lead compounds compared to co-crystallized ligands. bohrium.com
Fused 1H-PyrrolesEGFR, CDK2Molecular DockingSupported the observed antiproliferative activity by modeling interactions in the active sites. researchgate.net
N-substituted 3,4-pyrroledicarboximidesCOX-1, COX-2QSAR, Molecular DockingDescribed binding properties and supported experimental inhibition data. nih.gov

Advanced Materials Science Applications and Electronic Properties of 1 3,4 Dimethoxyphenyl 1h Pyrrole Based Systems

Development of Conducting Polymers and Organic Electronic Materials

The field of organic electronics has seen remarkable growth, driven by the need for lightweight, flexible, and solution-processable materials. Conducting polymers derived from pyrrole (B145914), known as polypyrroles, are a cornerstone of this field due to their excellent environmental stability, high conductivity, and biocompatibility. The functionalization of the pyrrole monomer, as in 1-(3,4-dimethoxyphenyl)-1H-pyrrole, offers a strategic approach to tailor the properties of the resulting polymers for specific electronic applications.

The synthesis of conjugated polymers from this compound can be primarily achieved through electrochemical polymerization. This technique offers precise control over film thickness and morphology, depositing the polymer directly onto an electrode surface. nih.gov The process typically involves the potentiodynamic cycling of a solution containing the monomer and a supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAPF6), in a suitable organic solvent like acetonitrile (B52724) or dichloromethane. nih.govrsc.org

During electropolymerization, an oxidative potential is applied, causing the monomer units to couple, typically through the 2 and 5 positions of the pyrrole ring, to form a conjugated polymer chain. The presence of the N-substituted dimethoxyphenyl group is expected to influence the oxidation potential of the monomer and the properties of the resulting polymer. For comparison, the electropolymerization of other N-substituted pyrrole derivatives and related heterocyclic compounds like dithieno[3,2-b:2′,3′-d]pyrrole has been extensively studied, providing a framework for understanding the polymerization of this compound. nih.gov

The characterization of the synthesized poly(this compound) would involve a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can confirm the polymerization by observing the disappearance of C-H stretching vibrations at the α-positions of the pyrrole ring. UV-Vis spectroscopy is employed to determine the electronic absorption properties and estimate the optical bandgap of the polymer. The morphology of the polymer film can be visualized using scanning electron microscopy (SEM).

A general procedure for the electropolymerization is outlined in the table below, based on established methods for similar monomers.

Parameter Condition Purpose
Monomer This compoundThe building block of the polymer.
Solvent Acetonitrile or DichloromethaneTo dissolve the monomer and electrolyte.
Electrolyte Tetrabutylammonium perchlorate (TBAPF6)To provide ionic conductivity to the solution.
Working Electrode Indium Tin Oxide (ITO) coated glass or PlatinumSubstrate for polymer film deposition.
Counter Electrode Platinum wireCompletes the electrochemical cell.
Reference Electrode Ag/AgClProvides a stable potential reference.
Technique Cyclic VoltammetryTo drive the oxidative polymerization.
Potential Range e.g., -0.5 V to +1.2 V vs. Ag/AgClTo cycle between the neutral and oxidized states of the monomer.

The electronic conductivity of poly(this compound) is a critical parameter for its application in electronic devices. This property is intrinsically linked to the conjugated structure of the polymer backbone, which allows for the delocalization of π-electrons. The introduction of the dimethoxyphenyl substituent can modulate the electronic properties of the polypyrrole chain. The electron-donating nature of the methoxy (B1213986) groups can increase the electron density of the polymer, potentially lowering its oxidation potential and enhancing its stability in the doped (conducting) state.

Investigations into the charge transport mechanisms would involve both experimental and theoretical approaches. Experimentally, the conductivity of the polymer films can be measured using the four-point probe technique. The electrochemical behavior, including the redox potentials and stability during charge-discharge cycles, can be assessed using cyclic voltammetry. Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical measurements, can provide insights into the changes in the electronic structure of the polymer upon doping and de-doping.

Theoretical studies, employing Density Functional Theory (DFT), can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the monomer and polymer. nih.gov These calculations help in understanding the band structure of the material and predicting its charge transport properties. The HOMO-LUMO gap is a key indicator of the polymer's potential as a semiconductor. For instance, in related hydroquinone-pyrrole dyads, the nature of the linker between the two aromatic subunits was found to significantly control the extent of conjugation and the HOMO-LUMO gap. nih.gov

Nonlinear Optical (NLO) Properties and Device Applications

Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics, including optical switching, frequency conversion, and optical limiting. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities and fast response times. nih.govias.ac.in

The this compound scaffold is an excellent starting point for the design of NLO-active compounds. The dimethoxyphenyl group acts as a strong electron donor, while the pyrrole ring can serve as part of the π-conjugated bridge. To create a D-π-A structure, an electron-accepting group can be introduced to the pyrrole ring.

The synthesis of such NLO-active derivatives would typically involve standard organic coupling reactions. For example, a formyl group (an acceptor) could be introduced at the 2-position of the pyrrole ring via a Vilsmeier-Haack reaction. This could then be further reacted to create more extended conjugated systems. Chalcone (B49325) derivatives, which contain a propenone linker, are a well-known class of NLO materials. researchgate.netnih.gov A chalcone-like molecule incorporating the this compound moiety could be synthesized, for instance, by the Claisen-Schmidt condensation of an appropriate aldehyde and ketone.

Characterization of these newly synthesized compounds would involve standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm their molecular structure. Single-crystal X-ray diffraction would be invaluable to determine the solid-state packing and molecular geometry, which are crucial for second-order NLO effects. rsc.org

The assessment of the NLO response of this compound derivatives involves both theoretical calculations and experimental measurements.

Theoretical Assessment: Computational methods like DFT can be used to calculate the molecular hyperpolarizabilities (β for second-order and γ for third-order NLO effects). nih.gov These calculations provide a preliminary screening of candidate molecules and help in understanding the structure-property relationships. The calculations can predict how modifications to the donor, acceptor, or π-bridge will affect the NLO response.

Experimental Assessment: The Z-scan technique is a widely used experimental method to measure the third-order NLO properties, including the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). ias.ac.innih.gov In a typical Z-scan experiment, a sample is moved along the propagation path (z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. The open-aperture Z-scan provides information about nonlinear absorption, while the closed-aperture Z-scan reveals the nonlinear refraction. For second-order NLO properties, the Kurtz-Perry powder technique is commonly used to screen for second-harmonic generation (SHG) efficiency in crystalline materials. rsc.org

Studies on related chalcone derivatives containing dimethoxyphenyl groups have demonstrated significant third-order NLO responses, suggesting that pyrrole-based analogues would also be promising candidates. researchgate.net

Applications in Dye Chemistry and Photonic Materials

The unique electronic and photophysical properties of this compound and its derivatives make them attractive for applications in dye chemistry and the development of photonic materials.

In dye chemistry , the chromophoric nature of the this compound system can be exploited. By extending the conjugation and incorporating various functional groups, the absorption and emission properties can be tuned across the visible and near-infrared regions. This tunability is highly desirable for applications such as fluorescent probes and labels in biological imaging. For example, multipyrrole dyes like BODIPY systems are known for their sharp absorption bands and high fluorescence quantum yields, and their NLO properties have been investigated. nih.gov Derivatives of this compound could potentially be developed into novel dyes with tailored photophysical properties.

In the realm of photonic materials , which involves the manipulation of light, materials with specific optical properties are essential. researchgate.net Conducting polymers based on this compound could be used to create electrochromic devices, where the color of the material changes in response to an applied voltage. This property is due to the changes in the electronic absorption spectrum of the polymer as it is switched between its neutral and oxidized states. The electrochemical polymerization of isoDPP derivatives, for instance, has led to polymers with reversible color changes, making them suitable for electrochromic displays. rsc.org Furthermore, self-assembled block copolymers can form photonic crystals that reflect specific wavelengths of light, and incorporating functional pyrrole-based polymers into such systems could lead to tunable and responsive photonic materials. bldpharm.com

Q & A

Q. What are the common synthetic routes for 1-(3,4-dimethoxyphenyl)-1H-pyrrole, and what are their critical reaction parameters?

The compound is typically synthesized via coupling reactions. For example, 3,4-dimethoxyaniline can react with pyrrole derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in dioxane at 105°C . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Lower yields (e.g., 50%) may result from competing side reactions, such as incomplete deprotection of methoxy groups or steric hindrance . Petroleum ether or toluene is used for recrystallization to achieve purity (mp 60°C) .

Q. How is 1H NMR spectroscopy employed to confirm the structure of this compound?

Key NMR signals include aromatic protons (δ 6.19–7.35 ppm for pyrrole and dimethoxyphenyl groups) and methoxy groups (δ 3.64–3.86 ppm) . Discrepancies in coupling constants (e.g., J = 2.7–3.5 Hz for pyrrole protons) may indicate regioselectivity issues during synthesis . DMSO-d₆ is preferred for resolving polar intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Avoid inhalation or skin contact. Use fume hoods during synthesis, and wear nitrile gloves. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) from different synthesis batches be systematically resolved?

Contradictions often arise from residual solvents or regioisomeric impurities. For example, unexpected δ 6.07–6.23 ppm signals may indicate incomplete coupling . Use preparative TLC or HPLC to isolate impurities, and compare with literature spectra . Deuterated solvents and high-field instruments (≥400 MHz) improve resolution .

Q. What strategies enhance the anticancer activity of this compound derivatives via structural modification?

Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrrole 2-position increases tubulin polymerization inhibition . Replace methoxy groups with isopropoxy to improve lipophilicity (e.g., compound 78 , IC₅₀ = 0.12 µM) . SAR studies show that planar aromatic substituents enhance DNA intercalation .

Q. How does polymerization of this compound derivatives affect material properties, and what catalysts are optimal?

Rhodium catalysts (e.g., (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]) enable high-yield polymerization (>80%) of polyacetylenes with helical structures . Adding menthol increases molecular weight (13,900–18,400 g/mol) and solubility in organic solvents . The dimethoxyphenyl moiety stabilizes the polymer backbone, enhancing thermal stability.

Q. What experimental designs mitigate low yields in multi-component reactions involving this compound?

Optimize stoichiometry (1:1.4 molar ratio of reactants to chloranil) and reflux time (25–30 hrs in xylene) . Use NaOH washes to remove acidic byproducts . For Pd-catalyzed reactions, pre-activate the catalyst with K₂CO₃ in H₂O/dioxane to prevent deactivation .

Q. How do substituents on the dimethoxyphenyl ring influence electronic properties and bioactivity?

Electron-donating groups (e.g., -OCH₃) increase electron density on the pyrrole ring, enhancing π-π stacking with biological targets . Fluorine substitution at the 4-position (e.g., 4-fluorophenyl derivatives) improves metabolic stability but may reduce solubility . Computational modeling (DFT) predicts charge distribution and binding affinity .

Methodological Guidelines

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Data Validation : Cross-validate spectral data with HRMS and X-ray crystallography (e.g., Acta Crystallographica reports) .
  • Biological Assays : Test cytotoxicity via MTT assays against HeLa or MCF-7 cells, with paclitaxel as a positive control .

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